molecular formula C21H23NO5S B12695637 2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans- CAS No. 128148-93-6

2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans-

Cat. No.: B12695637
CAS No.: 128148-93-6
M. Wt: 401.5 g/mol
InChI Key: LKAQWOWWTKFLNX-VQTJNVASSA-N
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Description

2-Pyrrolidinone, 1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(phenylsulfonyl)-2H-1-benzopyran-4-yl)-, trans- is a complex organic compound that belongs to the class of benzopyrans. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrrolidinone ring and the benzopyran moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolidinone ring through cyclization of appropriate precursors.

    Aldol Condensation: Formation of the benzopyran ring through aldol condensation reactions.

    Sulfonation: Introduction of the phenylsulfonyl group using sulfonation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Therapeutic Potential: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurodegenerative disorders.

Industry

    Material Science: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone Derivatives: Compounds with similar pyrrolidinone structures.

    Benzopyran Derivatives: Compounds with similar benzopyran structures.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.

Properties

CAS No.

128148-93-6

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

IUPAC Name

1-[(3R,4S)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m0/s1

InChI Key

LKAQWOWWTKFLNX-VQTJNVASSA-N

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Origin of Product

United States

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